molecular formula C19H16N4O3 B5700500 Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Cat. No.: B5700500
M. Wt: 348.4 g/mol
InChI Key: BFLVZYXKWBWOMO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrroloquinoxaline core substituted with an amino group, a 4-hydroxyphenyl moiety, and an ethyl ester at positions 2, 1, and 3, respectively. The 4-hydroxyphenyl group likely enhances solubility in polar solvents due to hydrogen bonding, distinguishing it from halogenated or alkylated analogs .

Properties

IUPAC Name

ethyl 2-amino-1-(4-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-2-26-19(25)15-16-18(22-14-6-4-3-5-13(14)21-16)23(17(15)20)11-7-9-12(24)10-8-11/h3-10,24H,2,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLVZYXKWBWOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Pyrrolo Group: This step might involve cyclization reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities that make it a candidate for drug development:

  • Anticancer Activity : Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate has been studied for its potential to inhibit cancer cell proliferation. Its mechanism may involve the inhibition of specific kinases involved in cell signaling pathways, which are crucial for cancer growth and metastasis .
  • Antimicrobial Properties : Preliminary studies indicate that this compound possesses antimicrobial activity against various pathogens, suggesting its potential use in treating infections .

Research has demonstrated that derivatives of pyrroloquinoxalines can act as inhibitors for various protein kinases, including CK2, which is implicated in numerous diseases such as cancer and inflammatory disorders. The structure-activity relationship (SAR) studies have shown that modifications to the compound can enhance its inhibitory potency .

Coordination Chemistry

In addition to its biological applications, this compound serves as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry. Its unique structure allows for interactions with metal ions, which can lead to the formation of novel materials with specific electronic properties .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Studies : A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry reported on a series of pyrroloquinoxaline derivatives that showed significant inhibition of CK2 with IC50 values in the nanomolar range. The findings suggest that these compounds could be further developed as therapeutic agents against cancer .
  • Antimicrobial Research : Research conducted on quinoxaline derivatives indicated that structural modifications could enhance their antibacterial activity. This compound was included in this study due to its promising activity against common bacterial strains .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound could modulate biological pathways by binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrroloquinoxaline Derivatives

Compound Name & Substituent Molecular Formula Molecular Weight Key Properties/Applications References
Target: 4-hydroxyphenyl C19H16N4O3 348.36* Hypothesized enhanced solubility; potential pharmacological activity due to phenolic -OH group. N/A
3,5-Dichlorophenyl (Ethyl ester) C19H14Cl2N4O2 401.25 Higher molecular weight; halogen atoms may improve bioactivity or corrosion inhibition.
3-(Trifluoromethyl)phenyl (Ethyl ester) C19H14F3N4O2 405.34 Electron-withdrawing CF3 group may alter electronic properties; potential applications in materials science.
Hexyl (Ethyl ester) C19H24N4O2 340.43 Increased lipophilicity; suitable for membrane-permeable drug candidates.
4-Aminophenyl (Carbonitrile derivative) C18H13N7 343.35 Demonstrated 91% corrosion inhibition efficiency in acidic media via chemisorption.
4-(Ethoxycarbonyl)phenyl (Methyl ester) C21H18N4O4 390.40 Dual ester groups may influence metabolic stability or crystallinity.

* Calculated based on analogous structures; experimental data unavailable.

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Hexyl and other alkyl chains enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .
  • Solubility and Crystallinity: The phenolic -OH group in the target compound may improve solubility in polar solvents (e.g., water, ethanol) compared to halogenated analogs.

Biological Activity

Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound belongs to the class of quinoxaline derivatives, which are known for their pharmacological properties. The molecular formula is C19H16N4O3C_{19}H_{16}N_{4}O_{3}, and it features a pyrroloquinoxaline core that contributes to its biological activity.

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of quinoxaline derivatives, including this compound.

  • In Vitro Studies : This compound has shown promising results against various cancer cell lines. For instance, it exhibited significant growth inhibition against melanoma cells (MALME-M), with a growth inhibition rate of approximately 55.75% at certain concentrations .
  • Mechanism of Action : The compound acts by inhibiting specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation. This inhibition disrupts the signaling necessary for tumor growth and survival .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

  • Activity Against Pathogens : In vitro tests have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial action, making it a candidate for further development in treating infections .

3. Anti-inflammatory Properties

Research indicates that quinoxaline derivatives exhibit anti-inflammatory effects, which may be beneficial in treating inflammatory diseases. The specific pathways involved include the inhibition of pro-inflammatory cytokines and enzymes that mediate inflammation .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 Values (µM)Reference
AnticancerMALME-M (Melanoma)55.75% Growth Inhibition
AntimicrobialVarious BacteriaMIC: 0.22 - 0.25
Anti-inflammatoryCytokine InhibitionNot Specified

Case Study: Anticancer Evaluation

In a comparative study involving multiple quinoxaline derivatives, this compound showed superior potency against cervical cancer (HeLa) and liver hepatocellular carcinoma (SMMC-7721). The compound's IC50 values were significantly lower than those of standard treatments like doxorubicin, indicating its potential as a therapeutic agent .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cell proliferation and survival pathways.
  • Oxidative Stress Induction : It may induce oxidative stress in microbial cells, leading to cell death, which is particularly relevant in its antimicrobial activity against pathogens like Staphylococcus aureus .

Q & A

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR confirms substituent positions and purity (e.g., aromatic protons at δ 7.2–8.5 ppm).
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 376.3).
  • X-ray Crystallography : SHELX software refines crystallographic data to resolve bond lengths/angles .

How can contradictions in spectral data be resolved?

Advanced Research Focus
Discrepancies in NMR or MS data may arise from:

  • Tautomerism : Dynamic equilibrium between amino and imino forms in solution.
  • Solvent Effects : Use deuterated DMSO vs. CDCl₃ to assess hydrogen bonding.
  • Crystallographic Validation : Compare experimental X-ray data with computational models (DFT) .

What preliminary biological assays evaluate its bioactivity?

Q. Basic Research Focus

  • Anticancer Screening : MTT assays against cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells).
  • Antimicrobial Testing : Disk diffusion assays against E. coli or S. aureus.
  • Enzyme Inhibition : Kinase activity assays (e.g., EGFR or FGFR inhibition) .

How does this compound interact with DNA or proteins?

Q. Advanced Research Focus

  • DNA Intercalation : Fluorescence quenching assays show binding affinity (e.g., Kₐ ~10⁶ M⁻¹).
  • Protein Targeting : Molecular docking (AutoDock Vina) predicts binding to kinase ATP pockets.
  • Case Study : A dichlorophenyl analog inhibited FGFR2 with IC₅₀ = 0.8 µM via hydrogen bonding to Val492 .

How do computational methods aid mechanistic studies?

Q. Advanced Research Focus

  • Docking Simulations : Identify binding modes with proteins (e.g., quinoxaline core stacking with DNA bases).
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR Models : Corporate substituent effects (e.g., hydroxyl vs. trifluoromethyl groups) on bioactivity .

What are its solubility and stability profiles?

Q. Basic Research Focus

  • Solubility : Poor in water (<0.1 mg/mL), soluble in DMSO or DMF.
  • Stability : Degrades at pH <3 (acidic hydrolysis of ester groups). Store at -20°C under inert atmosphere .

How to address discrepancies in solubility data?

Q. Advanced Research Focus

  • Analytical Methods : Use dynamic light scattering (DLS) to detect aggregates.
  • Co-solvent Screening : Test PEG-400 or cyclodextrins for enhanced aqueous solubility.
  • Thermal Analysis : DSC detects polymorphic transitions affecting solubility .

What experimental designs study structure-activity relationships (SAR)?

Q. Advanced Research Focus

  • Analog Synthesis : Replace 4-hydroxyphenyl with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups.
  • Biological Testing : Compare IC₅₀ values across analogs (see Table 1).
  • Data Analysis : Multivariate regression links substituent properties (Hammett σ) to activity .

Q. Table 1. SAR of Selected Pyrroloquinoxaline Derivatives

SubstituentIC₅₀ (µM, HeLa)LogP
4-Hydroxyphenyl2.12.8
3,5-Dichlorophenyl0.93.5
4-Trifluoromethyl1.53.2

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